molecular formula C8H13ClF3N B14889029 (3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride

(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride

Cat. No.: B14889029
M. Wt: 215.64 g/mol
InChI Key: PASQNUWYVXKKRW-ZJLYAJKPSA-N
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Description

Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which significantly influences its reactivity and applications. It is used in various fields, including chemistry, biology, and medicine, due to its distinctive characteristics.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of trifluoromethyl ketones, while substitution reactions can yield various trifluoromethyl-substituted derivatives .

Scientific Research Applications

Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H13ClF3N

Molecular Weight

215.64 g/mol

IUPAC Name

(3aS,6aS)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-2-6(7)4-12-5-7;/h6,12H,1-5H2;1H/t6-,7-;/m1./s1

InChI Key

PASQNUWYVXKKRW-ZJLYAJKPSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(C1)C(F)(F)F.Cl

Canonical SMILES

C1CC2CNCC2(C1)C(F)(F)F.Cl

Origin of Product

United States

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